molecular formula C10H12N4 B2560596 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 2034285-61-3

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No. B2560596
CAS RN: 2034285-61-3
M. Wt: 188.234
InChI Key: FOMWLGRAKFHUNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors, typically a pyrimidine derivative and an azetidine ring precursor, under specific conditions. Detailed synthetic routes and methodologies can be found in relevant literature.


Molecular Structure Analysis

The molecular formula of 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile is C₁₀H₁₂N₄ . The structure consists of a pyrimidine ring fused to an azetidine ring, with a cyano group (–CN) attached at the 3-position of the azetidine ring.


Chemical Reactions Analysis

The reactivity of azetidines is driven by considerable ring strain, while maintaining stability compared to related aziridines. Under appropriate reaction conditions, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile can participate in various chemical transformations, including functionalization and derivatization .

Scientific Research Applications

Polymer Chemistry and Materials Science

Polyamines derived from aziridines and azetidines serve as building blocks for polymers. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers find applications in several areas:

Fungicidal Activity

The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, which contains a pyrimidinamine moiety, exhibits excellent fungicidal activity. This finding suggests potential applications in agriculture and crop protection .

Future Directions

Research on 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile continues to evolve. Future studies may explore its applications in drug discovery, polymerization, and chiral templates. Researchers should investigate novel synthetic methodologies and potential therapeutic uses .

properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-3-10(13-7-12-9)14-5-8(4-11)6-14/h3,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMWLGRAKFHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile

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